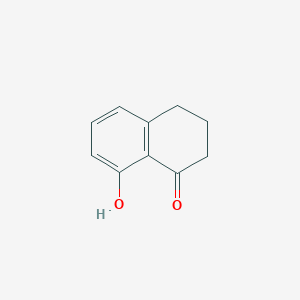

8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChI key is ZZBDJLNCCKCFIE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 327.7±31.0 ℃ and its predicted density is 1.236±0.06 g/cm^3 .Wissenschaftliche Forschungsanwendungen

Polyketide Derivatives and Bioactivities

- Research Context : Polyketides derived from 3,4-dihydronaphthalen-1(2h)-one have been studied for their potential bioactivities. For instance, compounds isolated from the desert endophytic fungus Paraphoma sp. were evaluated for bioactivities against plant pathogens and human cancer cell lines, although they did not show significant biological effects (Li et al., 2018).

Chemical Synthesis and Modifications

- Synthetic Approaches : Studies have focused on the chemical synthesis and modifications of 3,4-dihydronaphthalen-1(2h)-one derivatives. For example, a novel one-pot synthesis method using a Pd(PPh3)4/AgOAc catalytic system has been developed for these derivatives, highlighting the compound's utility in synthetic chemistry (Liu et al., 2012).

- Intramolecular Alkylation : Research by Johnson and Mander (1978) explored the acid-catalysed reactions of 5,8-Dialkoxy-1,2,3,4-tetrahydronaphthyl diazomethyl ketones, which involve 3,4-dihydronaphthalen-1(2h)-one (Johnson & Mander, 1978).

Biological Applications and Cytoprotective Effects

- Cytoprotective Effects : Dihydronaphthalenones from the wood of Catalpa ovata, which include 3,4-dihydronaphthalen-1(2h)-one derivatives, have been investigated for their cytoprotective effects against oxidative damage in HepG2 cells (Kil et al., 2018).

Novel Compounds and Pharmacological Potential

- Novel Compounds : A novel 3,4-dihydronaphthalen-1(2h)-one with spiro-butyrolactone was isolated from the endophytic fungus Phoma sp. YN02-P-3, displaying selective cytotoxic activity against the HL-60 cell line (Sang et al., 2017).

- Mast Cell-Stabilising Activity : Amine derivatives of 3,4-dihydronaphthalen-1(2h)-one were investigated for their potential in modulating allergic and inflammatory phenomena, showing promising in vitro and in vivo mast cell stabilising activity (Barlow et al., 2011).

Synthesis for Medical Applications

- Anticancer Activities : 3,4-Dihydronaphthalen-1(2h)-one derivatives have been synthesized and tested for their antitumor activities against various human neoplastic cell lines, exhibiting notable anticancer activities (Wang et al., 2017).

Advanced Synthetic Techniques

- Innovative Synthesis : Enantioselective synthesis techniques have been developed for creating 1,2-dihydronaphthalenes, demonstrating the compound's importance in both medicinal and synthetic chemistry (Perveen et al., 2017).

Eigenschaften

IUPAC Name |

8-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBDJLNCCKCFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342777 | |

| Record name | 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7695-47-8 | |

| Record name | 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

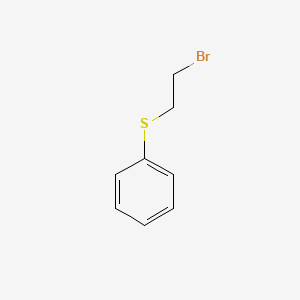

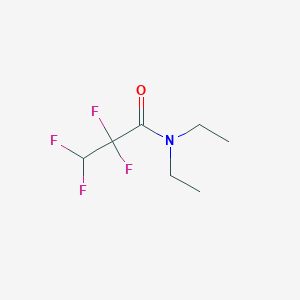

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one in the context of the provided research articles?

A1: While this compound is not the primary focus of the provided research papers, it is a product of a specific reaction described in one of them. [] The paper titled "Reaction of dimethyloxosulphonio- and triphenylphosphonio-(3-oxocyclohex-1-enyl)methanides with diphenylcyclopropenone" demonstrates that this compound can be synthesized by reacting specific phosphonium ylides with diphenylcyclopropenone. [] This finding contributes to the understanding of chemical synthesis pathways involving these types of reagents and expands the knowledge base for synthesizing similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane](/img/structure/B1581981.png)